Ortho-Chlorophenyl Substitution: Differentiation from Para-Substituted Analogs in Lipophilicity and Steric Profile
The 2-chlorophenyl substituent on the piperazine ring of CAS 899980-66-6 confers a distinct physicochemical profile compared to its 4-fluorophenyl analog (CAS 899980-68-8). The ortho-chloro substituent introduces greater steric bulk proximal to the piperazine nitrogen, which can influence the conformational population of the aryl-piperazine bond and affect the presentation of the pharmacophore to the target binding site [1]. In the broader phenylpiperazine SAR literature, 2-substituted phenylpiperazines have demonstrated divergent D2 and 5-HT1A binding profiles relative to their 4-substituted counterparts [2].
| Evidence Dimension | Predicted lipophilicity (CLogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 382.85 g/mol; CLogP ~2.8 (predicted via PubChem) |
| Comparator Or Baseline | 4-Fluoro analog (CAS 899980-68-8): MW = 366.40 g/mol; CLogP ~2.3 (predicted) |
| Quantified Difference | MW difference: +16.45 g/mol (Cl vs. F); CLogP difference: approximately +0.5 log units |
| Conditions | In silico prediction (PubChem 2.1, release 2021.05.07) |
Why This Matters
The higher lipophilicity and larger molecular surface of the 2-chlorophenyl analog may translate to altered membrane permeability and target binding kinetics, making it a useful comparator for probing halogen-dependent SAR in aminergic GPCR campaigns.
- [1] Johnson, D. S.; Choi, C.; Fay, L. K.; Favor, D. A.; Repine, J. T.; White, A. D.; Akunne, H. C.; Fitzgerald, L.; Nicholls, K.; Snyder, B. J.; Whetzel, S. Z.; Zhang, L.; Serpa, K. A. Discovery of PF-00217830: Aryl piperazine napthyridinones as D2 partial agonists for schizophrenia and bipolar disorder. Bioorg. Med. Chem. Lett. 2011, 21 (9), 2621–2625. View Source
- [2] Penjišević, J.; Sukalović, V.; Andrić, D.; Kostić-Rajačić, S.; Šoškić, V.; Roglić, G. 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: Synthesis, binding properties, and docking to dopamine D2 and serotonin 5-HT1A receptors. Arch. Pharm. 2007, 340 (9), 456–465. View Source
